molecular formula C25H20N2O3 B1174407 QCYRRBBVSQVASP-UHFFFAOYSA-N

QCYRRBBVSQVASP-UHFFFAOYSA-N

Cat. No.: B1174407
M. Wt: 396.446
InChI Key: QCYRRBBVSQVASP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

However, based on standard chemical nomenclature and structural analysis, InChIKeys encode molecular structures, enabling indirect inferences. For instance, the presence of specific functional groups or heteroatoms can be deduced from the key’s alphanumeric sequence. While explicit data (e.g., molecular weight, solubility) for this compound are unavailable in the provided sources, comparative frameworks from analogous compounds can be applied .

Properties

Molecular Formula

C25H20N2O3

Molecular Weight

396.446

InChI

InChI=1S/C25H20N2O3/c28-23-19-13-6-10-17-11-7-15-27(22(17)19)25(30)21(23)24(29)26-20-14-5-4-12-18(20)16-8-2-1-3-9-16/h1-6,8-10,12-14,28H,7,11,15H2,(H,26,29)

InChI Key

QCYRRBBVSQVASP-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC3=C2N(C1)C(=O)C(=C3O)C(=O)NC4=CC=CC=C4C5=CC=CC=C5

Origin of Product

United States

Comparison with Similar Compounds

The following analysis leverages structural and functional parameters from the evidence to outline a hypothetical comparison. Key metrics include molecular properties, bioactivity, and synthetic pathways.

Table 1: Comparative Molecular Properties

Parameter QCYRRBBVSQVASP-UHFFFAOYSA-N (Hypothetical) NPMRPDRLIHYOBW-UHFFFAOYSA-N BSZGZNRUUJXKKQ-UHFFFAOYSA-N C6H5BBrClO2
Molecular Weight ~300–400 g/mol (estimated) 248.2 g/mol 188.01 g/mol 235.27 g/mol
LogP ~2.5–3.5 (moderate lipophilicity) 3.2 2.15 (XLOGP3) 0.78 (WLOGP)
Hydrogen Bond Donors 2–3 1 0 0
Hydrogen Bond Acceptors 4–5 5 3 2
Topological Polar Surface Area (TPSA) ~80–100 Ų 83.7 Ų 48.98 Ų 40.46 Ų
Bioavailability Score 0.55 (estimated) Not reported 0.55 0.55
Key Observations:

Lipophilicity : QCYRRBBVSQVASP likely exhibits moderate lipophilicity (LogP ~2.5–3.5), comparable to NPMRPDRLIHYOBW (LogP 3.2) but higher than C6H5BBrClO2 (LogP 0.78) .

Polarity : The hypothetical TPSA (~80–100 Ų) suggests moderate polarity, aligning with compounds like NPMRPDRLIHYOBW (83.7 Ų), which may influence membrane permeability and drug-likeness .

Synthetic Complexity : BSZGZNRUUJXKKQ (complexity score 2.07) and C6H5BBrClO2 (synthesis via palladium-catalyzed cross-coupling) highlight synthetic challenges common to heterocyclic and boronic acid derivatives, which may also apply to QCYRRBBVSQVASP .

Table 2: Pharmacological and Regulatory Comparisons

Metric This compound NKUGITBAQSUFCV-UHFFFAOYSA-N BSZGZNRUUJXKKQ-UHFFFAOYSA-N
Therapeutic Target Hypothetical: GPCRs or kinases GPCR-targeted libraries CNS MPO Library
Regulatory Status Not listed in USP/NF Included in 1.7M Stock Database Research-use only
Safety Profile Predicted H315/H319/H335 (skin/eye irritation) No alerts H315/H319/H335 warnings
Key Observations:

Therapeutic Potential: QCYRRBBVSQVASP may share targeting profiles with NKUGITBAQSUFCV (GPCR ligands) or BSZGZNRUUJXKKQ (CNS applications), though experimental validation is required .

Safety : Analogous compounds like BSZGZNRUUJXKKQ carry warnings for skin/eye irritation (H315/H319/H335), suggesting similar handling precautions for QCYRRBBVSQVASP .

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